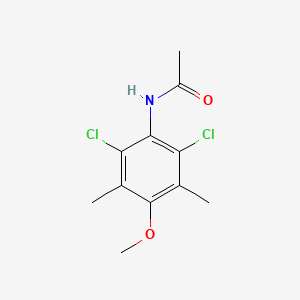

N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide

Description

N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide is a substituted acetamide derivative characterized by a phenyl ring with chloro (2,6-positions), methoxy (4-position), and methyl (3,5-positions) substituents. Substituted acetamides are widely explored in pharmaceuticals and agrochemicals due to their tunable physicochemical and biological properties. For instance, chloro and methoxy groups enhance lipophilicity and stability, while methyl substituents influence steric interactions .

Properties

Molecular Formula |

C11H13Cl2NO2 |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

N-(2,6-dichloro-4-methoxy-3,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C11H13Cl2NO2/c1-5-8(12)10(14-7(3)15)9(13)6(2)11(5)16-4/h1-4H3,(H,14,15) |

InChI Key |

OVFNQGQFIDVIEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)NC(=O)C)Cl)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-methoxy-3,5-dimethylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-Dichloro-4-methoxy-3,5-dimethylphenylamine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of fatty acid synthase, disrupting lipid metabolism in target organisms.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide and structurally related acetamides:

*Inferred based on structural parallels.

Key Research Findings

Substituent Position and Bioactivity :

- In FPR2 agonists, para-methoxybenzyl substituents (e.g., ) confer receptor specificity compared to meta-substituted analogs. For the target compound, the 4-methoxy group may similarly direct interactions with hydrophobic pockets in biological targets .

- Chloro groups (e.g., in alachlor) enhance herbicidal potency by increasing membrane permeability and target binding .

The absence of a nitro group (cf. ) suggests lower electrophilicity and reactivity, which may improve safety profiles in pharmaceutical contexts.

Heterocyclic vs.

Biological Activity

N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide is a compound of significant interest due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃Cl₂N O₂, with a molecular weight of approximately 234.08 g/mol. The compound is characterized by a dichloro-substituted aromatic ring along with methoxy and dimethyl groups, which enhance its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against a range of pathogens. Its structural features contribute to its effectiveness in inhibiting bacterial growth.

- Antiviral Properties : Preliminary studies suggest that this compound may have antiviral activity, potentially impacting viruses such as hepatitis C and influenza .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by interacting with specific receptors involved in inflammatory pathways .

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with 4-amino-2,6-dichlorophenol.

- Reagents : Potassium tert-butoxide and N,N-dimethylacetamide are commonly used as reagents.

- Reaction Conditions : The reaction is conducted at elevated temperatures to facilitate the formation of the acetamide group.

This multi-step synthesis ensures high purity levels suitable for research applications.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2,6-Dichloro-4-methoxyphenyl)acetamide | Contains dichloro and methoxy groups | Exhibits potent antimicrobial properties |

| N-(2-Chloro-4-methoxyphenyl)acetamide | Lacks one chlorine atom | Lower biological activity compared to the target compound |

| 2,6-Dichloroaniline | No acetamide group | Primarily used as an intermediate in dye synthesis |

| 4-Methoxy-N,N-dimethylbenzamide | Lacks chlorine substituents | Different biological profile with less insecticidal activity |

The unique combination of functional groups in this compound contributes to its specific biological activities and applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antiviral Efficacy : A study demonstrated that the compound inhibited viral replication in vitro at concentrations below 50 µM against influenza virus strains .

- Antibacterial Testing : In another study, the compound was tested against multiple bacterial strains, showing significant inhibition zones comparable to standard antibiotics.

- Inflammation Models : Research involving animal models indicated that treatment with this compound led to reduced markers of inflammation when compared to control groups .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide, and what experimental conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via acetylation of the corresponding aniline precursor. Key steps include:

- Substrate Preparation : Ensure the aniline derivative (e.g., 2,6-dichloro-4-methoxy-3,5-dimethylaniline) is free from oxidation byproducts.

- Acetylation : Use acetic anhydride or acetyl chloride in a basic medium (e.g., pyridine) under inert atmosphere to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

- Validation : Confirm product integrity via melting point comparison, H/C NMR, and LC-MS. Similar protocols are detailed for structurally related acetamides in synthetic patents .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer :

- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Use the SHELX suite (SHELXL) for structure solution and refinement. SHELX is robust for handling small-molecule crystallography, even with twinned or high-resolution data .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O) using Mercury or OLEX2 visualization tools. For example, hydrogen bonding patterns in related acetamides were resolved using SHELXL-refined data .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : Use H and C NMR in deuterated DMSO or CDCl3. For complex splitting patterns (e.g., overlapping aromatic signals), 2D NMR (COSY, HSQC) clarifies connectivity.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks.

- IR Spectroscopy : Validate acetyl C=O stretches (~1650–1700 cm) and aromatic C–Cl vibrations (~600–800 cm).

- Discrepancy Resolution : Cross-reference with computational spectra (e.g., DFT-predicted NMR shifts) or alternative deuterated analogs (e.g., deuterated acetamides in ) .

Advanced Research Questions

Q. How can researchers address conflicting crystallographic data when hydrogen bonding networks are ambiguous?

- Methodological Answer :

- High-Resolution Data : Collect diffraction data at synchrotron facilities to improve resolution (< 0.8 Å).

- Alternative Refinement Tools : Compare SHELXL results with other software (e.g., CRYSTALS or Jana) to validate hydrogen atom positions.

- Complementary Techniques : Pair SCXRD with solid-state NMR to probe hydrogen bonding dynamics. For example, highlights challenges in resolving hydrogen bonds in polycyclic acetamides, requiring iterative refinement .

Q. What experimental strategies mitigate toxicity risks during in vitro studies of this compound?

- Methodological Answer :

- Toxicity Screening : Pre-screen using bacterial reverse mutation assays (Ames test) or mammalian cell lines (e.g., CHO-K1) to assess mutagenicity, as demonstrated for structurally similar acetamides in .

- Decomposition Analysis : Conduct thermogravimetric analysis (TGA) and GC-MS to identify toxic byproducts (e.g., NO emissions during pyrolysis).

- Handling Protocols : Use fume hoods, PPE, and closed-system reactors to minimize exposure.

Q. How can researchers reconcile discrepancies between computational and experimental NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Simulate shifts using implicit solvent models (e.g., PCM in Gaussian) to account for DMSO or CDCl3 interactions.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to explore rotamer populations affecting shift averaging.

- Cross-Validation : Compare with isotopically labeled analogs (e.g., N or C-enriched samples) to resolve ambiguities, as seen in deuterated acetamide studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.